molecular formula C14H10ClFO2 B14775784 2-(3'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid

2-(3'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid

Cat. No.: B14775784
M. Wt: 264.68 g/mol
InChI Key: VRDHAYXJCHDFGZ-UHFFFAOYSA-N
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Description

2-(3’-Chloro-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-Chloro-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of 2-(3’-Chloro-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3’-Chloro-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, hydrocarbons, and various substituted biphenyl derivatives.

Scientific Research Applications

2-(3’-Chloro-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(3’-Chloro-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3’-Chloro-[1,1’-biphenyl]-2-yl)acetic acid
  • 2-(5’-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid
  • 2-(3’-Bromo-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid

Uniqueness

2-(3’-Chloro-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid is unique due to the presence of both chloro and fluoro substituents on the biphenyl ring. This dual substitution pattern imparts distinct electronic and steric properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H10ClFO2

Molecular Weight

264.68 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-4-fluorophenyl]acetic acid

InChI

InChI=1S/C14H10ClFO2/c15-11-3-1-2-9(6-11)13-8-12(16)5-4-10(13)7-14(17)18/h1-6,8H,7H2,(H,17,18)

InChI Key

VRDHAYXJCHDFGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)F)CC(=O)O

Origin of Product

United States

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